molecular formula C13H9NO2S2 B2602549 Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate CAS No. 2241138-49-6

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate

Cat. No.: B2602549
CAS No.: 2241138-49-6
M. Wt: 275.34
InChI Key: RHBDUVGOXMWXIR-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate (CAS 2241138-49-6) is a synthetic heterocyclic compound with the molecular formula C 13 H 9 NO 2 S 2 and a molecular weight of 275.35 . This chemical features a thiophene core substituted with an isothiocyanate (-N=C=S) group and a phenyl ring, making it a valuable building block in medicinal chemistry and drug discovery . The compound's core structure, the thiophene derivative , is recognized for its wide range of therapeutic properties. Scientific literature indicates that thiophene-based compounds show significant antimicrobial, anti-inflammatory, and antitumor activities . The isothiocyanate (ITC) functional group is another pharmacologically active moiety, known for its anti-proliferative and antibacterial effects . Isothiocyanates are widely used in organic synthesis as probes and for the preparation of thioureas and other heterocyclic compounds . Researchers can leverage this compound as a key intermediate to develop novel structural prototypes for investigating new pharmacological pathways. HANDLING NOTE: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is a hazardous chemical requiring careful handling. Please refer to the Safety Data Sheet (SDS) for detailed hazard and precautionary information .

Properties

IUPAC Name

methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2S2/c1-16-13(15)11-10(7-18-12(11)14-8-17)9-5-3-2-4-6-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBDUVGOXMWXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with isothiocyanate reagents. One common method includes the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) under reflux conditions in dry methanol (MeOH) . This reaction yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high purity and yield, possibly through optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures, which are valuable in medicinal chemistry.

Common Reagents and Conditions

    Nucleophiles: Amines and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.

Major Products Formed

    Thiourea Derivatives: Formed from nucleophilic substitution.

    Sulfoxides and Sulfones: Formed from oxidation.

    Thiol Derivatives: Formed from reduction.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate features a thiophene ring substituted with an isothiocyanate group and a carboxylate ester. The presence of the isothiocyanate group enhances its reactivity, making it suitable for various chemical transformations and biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, in targeting cancer cells. For instance, the compound has been investigated for its ability to inhibit Polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in cancerous cells. In vitro assays demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Research indicates that thiophene derivatives can exhibit potent antibacterial activity against various pathogens. This compound was tested against several bacterial strains, demonstrating efficacy superior to standard antibiotics in some cases .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound significantly influence its biological activity. The isothiocyanate group is crucial for its interaction with biological targets, enhancing its reactivity towards nucleophiles and facilitating binding to proteins involved in disease pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with methyl isothiocyanate under controlled conditions. This method allows for the creation of various analogs, which can be screened for enhanced biological activity.

CompoundSynthesis MethodBiological Activity
This compoundReaction with methyl isothiocyanateAnticancer, Antimicrobial
Ethyl 2-isothiocyanato-5-phenylthiophene-3-carboxylateSimilar synthetic routeAntimicrobial

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiophene derivatives, including this compound, revealed that compounds with specific substitutions on the thiophene ring exhibited enhanced potency against leukemia cells. The findings indicated that modifications to the side chains could significantly impact the inhibition of cell growth, suggesting a pathway for optimizing therapeutic agents .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was evaluated against both Gram-positive and Gram-negative bacteria. The results showed a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth compared to controls .

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The thiophene ring may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate (CAS: 445232-30-4), which shares the thiophene core and methyl ester group but differs in substituents (Table 1).

Table 1: Structural Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Substituent (Position 2) Substituent (Position 4)
Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate C₁₃H₉NO₂S₂ 275.35 Isothiocyanato (-N=C=S) Phenyl (-C₆H₅)
Methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(4-isopropylphenyl)-3-thiophenecarboxylate C₂₃H₂₉NO₃S 399.55 Acylated amino (-NHCOC₅H₉CH₂) 4-Isopropylphenyl (-C₆H₄C₃H₇)
Key Differences:

Position 2 Substituent: The isothiocyanato group in the target compound is highly reactive toward nucleophiles (e.g., amines, thiols), enabling coupling reactions for functionalized derivatives. In contrast, the acylated amino group in the compared compound exhibits hydrogen-bonding capacity and stability, making it suitable for peptide-like architectures . The steric bulk of the cyclopentylpropanoyl group in the compared compound reduces reactivity but enhances thermal stability.

Physicochemical Properties

  • Solubility : The target compound is likely soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the ester and isothiocyanato groups. The compared compound’s higher molecular weight and bulky substituents may reduce solubility in polar solvents .
  • Melting Point : Thiophene derivatives with rigid substituents (e.g., phenyl) typically exhibit higher melting points (>100°C). The compared compound’s flexible isopropyl and cyclopentyl groups may lower its melting point.

Biological Activity

Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate is a compound that has attracted significant attention in the field of medicinal chemistry due to its potential biological activities, particularly its anticancer and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isothiocyanate functional group attached to a thiophene ring, which contributes to its unique reactivity and biological interactions. The molecular formula is C12H11N2O2SC_{12}H_{11}N_{2}O_{2}S with a molecular weight of approximately 289.37 g/mol. The isothiocyanate group is known for its ability to form covalent bonds with nucleophilic sites in proteins, which can alter their function and lead to significant biological effects.

The primary mechanism of action for this compound involves its interaction with biological molecules through the reactive isothiocyanate group. This group can:

  • Induce Apoptosis : It promotes programmed cell death in cancer cells by modifying cellular signaling pathways.
  • Inhibit Tumor Growth : By forming covalent bonds with proteins involved in cell proliferation and survival, it can hinder tumor growth.
  • Modulate Enzyme Activity : The compound may inhibit specific enzymes, contributing to its anticancer effects .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

  • Cell Lines Tested : Studies have evaluated its effects on breast cancer (MCF-7), colon cancer (HT-29), and glioma (U87MG) cell lines.
  • IC50 Values : The compound demonstrates IC50 values in the micromolar range, indicating effective cytotoxicity against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity:

  • Bacterial Strains : It has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial effects are believed to result from the disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Case Studies

  • Study on Cancer Cell Lines :
    • Researchers investigated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability after 24 hours of treatment at concentrations as low as 10 µM.
    • The study concluded that the compound induces apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy :
    • A separate study focused on the antimicrobial properties against E. coli, showing an MIC (Minimum Inhibitory Concentration) of 50 µg/mL. The mechanism was linked to the inhibition of cell wall synthesis, leading to bacterial lysis .

Comparative Analysis

Compound NameBiological ActivityIC50 (µM)Mechanism
This compoundAnticancer~10Apoptosis induction
Ethyl 2-isothiocyanato-5-methylthiophene-3-carboxylateAntimicrobial50Cell wall synthesis inhibition
Phenyl isothiocyanateAnticancer~15Protein modification

Q & A

Q. What are the recommended synthetic routes for Methyl 2-isothiocyanato-4-phenylthiophene-3-carboxylate?

The compound can be synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and elemental sulfur. For example:

  • Step 1: React 4-phenylthiophene-3-carboxylate derivatives with thiourea or thiocyanate precursors under acidic conditions.
  • Step 2: Introduce the isothiocyanate group via nucleophilic substitution using thiophosgene or carbon disulfide derivatives.
    Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Full characterization requires NMR (<sup>1</sup>H, <sup>13</sup>C), IR (to confirm isothiocyanate C=N stretching at ~2050 cm<sup>-1</sup>), and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

Refer to Safety Data Sheets (SDS) of structurally similar thiophene derivatives (e.g., Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate):

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (respiratory toxicity risk).
  • Storage: In airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis of the isothiocyanate group .

Q. Which spectroscopic methods are essential for characterizing this compound?

  • <sup>1</sup>H NMR: Identify aromatic protons (δ 7.2–7.8 ppm for phenyl groups) and methyl ester protons (δ 3.8–4.0 ppm).
  • IR Spectroscopy: Detect isothiocyanate (-NCS) at ~2050 cm<sup>-1</sup> and ester carbonyl (C=O) at ~1700 cm<sup>-1</sup>.
  • Mass Spectrometry: Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns (e.g., loss of CO2CH3 group). Cross-validate with elemental analysis for new compounds .

Advanced Research Questions

Q. How can crystallographic data refine the structural understanding of this compound?

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for small-molecule refinement, optimizing parameters like displacement ellipsoids and hydrogen bonding networks. Validate using Mercury CSD for void analysis and packing similarity .
  • Example: For related thiophene derivatives, SHELXL achieved R-factors < 5% with high-resolution data .

Q. How do intermolecular interactions influence the crystal packing of this compound?

  • Hydrogen Bonding: Use graph set analysis (e.g., Etter’s notation) to classify motifs like D(2)<sup>1</sup> for N-H···O=C interactions.
  • π-Stacking: Analyze phenyl-thiophene interactions via Mercury’s Materials Module, calculating centroid distances (3.5–4.0 Å typical).
  • Impact: Strong hydrogen bonds may correlate with thermal stability, as seen in similar thiophene-3-carboxylates .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Scenario: Discrepancies in bond lengths (e.g., C=O in IR vs. XRD).
  • Method: Cross-check using DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical vibrational frequencies.
  • Case Study: For ethyl 2-amino-4-phenylthiophene-3-carboxylate, XRD confirmed planarity of the thiophene ring, while NMR indicated dynamic behavior in solution .

Methodological Tables

Table 1. Key Crystallographic Software for Structural Analysis

SoftwareFunctionalityReference
SHELXLSmall-molecule refinement
Mercury CSDCrystal packing visualization
ORTEP-3Thermal ellipsoid plotting

Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Hydrolysis productMoisture exposureUse anhydrous solvents
DimerizationHigh reaction temperatureOptimize to 60–80°C

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